molecular formula C20H17Cl2N5 B4323742 N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

Katalognummer: B4323742
Molekulargewicht: 398.3 g/mol
InChI-Schlüssel: HXNBMKKKVDJMQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine, also known as BDQ, is a potent antitubercular drug that has shown promising results in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). BDQ was discovered by Janssen Pharmaceuticals and was approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of MDR-TB.

Wirkmechanismus

N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine targets the ATP synthase enzyme of M. tuberculosis, which is essential for the bacterium's energy production. By inhibiting ATP synthase, this compound disrupts the bacterium's energy metabolism, leading to bacterial death. This compound has a unique mechanism of action compared to other TB drugs, which makes it an attractive candidate for the treatment of drug-resistant TB.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in animal studies and has a favorable pharmacokinetic profile in humans. This compound is metabolized by the liver and excreted primarily in the feces. The drug has a long half-life, which allows for once-daily dosing.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine is its potent activity against drug-resistant TB, which is a major public health concern. This compound has also shown favorable pharmacokinetic properties, which make it a promising candidate for clinical use. One limitation of this compound is its high cost, which may limit its availability in resource-limited settings. This compound also has the potential to interact with other drugs, which may limit its use in patients taking multiple medications.

Zukünftige Richtungen

Future research on N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine should focus on optimizing its dosing regimen and evaluating its safety and efficacy in larger clinical trials. This compound may also have potential for the treatment of other infectious diseases, such as leprosy and nontuberculous mycobacterial infections. Additionally, research on the development of new drugs targeting ATP synthase may lead to the discovery of more effective treatments for TB and other infectious diseases.

Wissenschaftliche Forschungsanwendungen

N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine has been extensively studied for its antitubercular activity and has shown promising results in preclinical and clinical studies. In vitro studies have demonstrated that this compound is active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). This compound has also been shown to have synergistic activity with other TB drugs, such as rifampicin and isoniazid.

Eigenschaften

IUPAC Name

N-benzyl-6,7-dichloro-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N5/c1-12-8-13(2)27(26-12)20-19(23-11-14-6-4-3-5-7-14)24-17-9-15(21)16(22)10-18(17)25-20/h3-10H,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNBMKKKVDJMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC(=C(C=C3N=C2NCC4=CC=CC=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 3
Reactant of Route 3
N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 4
Reactant of Route 4
N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 5
Reactant of Route 5
N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine
Reactant of Route 6
Reactant of Route 6
N-benzyl-6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.